molecular formula C10H26O3SSi2 B14339586 6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane CAS No. 95454-55-0

6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane

Cat. No.: B14339586
CAS No.: 95454-55-0
M. Wt: 282.55 g/mol
InChI Key: ZZHIUNIFEKXRMH-UHFFFAOYSA-N
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Description

6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane is a chemical compound known for its unique structure and properties It contains both silicon and sulfur atoms, which contribute to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane typically involves the reaction of diethylsilane with a suitable sulfur-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenated reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce silanes or siloxanes.

Scientific Research Applications

6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce silicon and sulfur atoms into target molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane exerts its effects involves interactions with various molecular targets. The silicon and sulfur atoms in the compound can form bonds with other atoms, leading to the formation of new chemical structures. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane: Similar structure but with methyl groups instead of ethyl groups.

    6,6-Diethyl-3,3-dimethoxy-2-oxa-5-thia-3,6-disilaoctane: Another variant with different substituents.

Uniqueness

This compound is unique due to its specific combination of silicon and sulfur atoms, which imparts distinct chemical properties

Properties

CAS No.

95454-55-0

Molecular Formula

C10H26O3SSi2

Molecular Weight

282.55 g/mol

IUPAC Name

triethyl(trimethoxysilylmethylsulfanyl)silane

InChI

InChI=1S/C10H26O3SSi2/c1-7-15(8-2,9-3)14-10-16(11-4,12-5)13-6/h7-10H2,1-6H3

InChI Key

ZZHIUNIFEKXRMH-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)SC[Si](OC)(OC)OC

Origin of Product

United States

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